molecular formula C20H16N4OS B12002037 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol

1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol

Cat. No.: B12002037
M. Wt: 360.4 g/mol
InChI Key: JRQYJPYPGWICEA-CIAFOILYSA-N
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Description

1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol typically involves the condensation reaction between an aldehyde or ketone and an amine. The reaction is facilitated by the presence of a catalyst and is usually carried out under mild conditions . For instance, the compound can be synthesized by reacting 3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazole with 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4OS/c1-13-6-8-15(9-7-13)19-22-23-20(26)24(19)21-12-17-16-5-3-2-4-14(16)10-11-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+

InChI Key

JRQYJPYPGWICEA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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